molecular formula C16H16ClNO3S B5788900 2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide

2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B5788900
M. Wt: 337.8 g/mol
InChI Key: CYFBZWJYUZDFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide is complex and not fully understood. However, studies have shown that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the expression of various pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). Additionally, 2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in regulating cellular redox homeostasis and protecting cells from oxidative stress.
Biochemical and Physiological Effects
2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide has been found to exhibit anti-inflammatory effects by inhibiting the expression of various pro-inflammatory cytokines and chemokines. Furthermore, this compound has been found to exhibit antioxidant effects by activating the Nrf2 pathway and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide has several advantages for lab experiments. This compound is relatively stable and can be easily synthesized in large quantities. Additionally, 2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied and its biological effects are well-characterized. However, there are also some limitations to using 2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide in lab experiments. This compound is relatively expensive and may not be easily accessible to all researchers. Additionally, the mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide is complex and not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide. One potential direction is the development of novel analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide and its potential therapeutic applications. Furthermore, the efficacy of this compound in animal models and clinical trials needs to be further investigated to determine its potential as a therapeutic agent. Finally, the development of new drug delivery systems for 2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide may improve its bioavailability and therapeutic efficacy.

Synthesis Methods

2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis of 2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide involves the reaction of 2,4-dimethoxyphenylacetic acid with thionyl chloride to form 2,4-dimethoxyphenylacetyl chloride. The resulting compound is then reacted with 4-chlorothiophenol to form the intermediate 2-[(4-chlorophenyl)thio]acetophenone. This intermediate is then reacted with imidazole in the presence of a palladium catalyst to form 2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. Additionally, 2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide has been found to exhibit anti-cancer properties, making it a potential candidate for the treatment of various types of cancer, including breast, lung, and prostate cancer.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-20-12-5-8-14(15(9-12)21-2)18-16(19)10-22-13-6-3-11(17)4-7-13/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFBZWJYUZDFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

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